Harmaline
Overview
Description
Harmaline is a fluorescent indole alkaloid belonging to the group of harmala alkaloids and beta-carbolines. It is the partly hydrogenated form of harmine. This compound is naturally found in various plants, including Peganum harmala (Syrian rue) and the hallucinogenic beverage ayahuasca, traditionally brewed using Banisteriopsis caapi . This compound is known for its psychoactive properties and has been used in traditional medicine and rituals.
Mechanism of Action
Target of Action
Harmaline, a β-carboline alkaloid, primarily targets Histamine N-methyltransferase . This enzyme plays a crucial role in the inactivation of histamine, a compound involved in local immune responses and acting as a neurotransmitter .
In addition, this compound has been found to interact with TMexCD1-TOprJ1 , a multidrug resistance efflux pump in Klebsiella pneumoniae, a bacterium that can cause different types of healthcare-associated infections . This compound also acts as an inhibitor of DYRK1A , a kinase enzyme implicated in various cellular processes, including cell cycle regulation .
Mode of Action
This compound inhibits the activity of Histamine N-methyltransferase, thereby potentially affecting histamine-mediated physiological processes .
In the context of bacterial infections, this compound disrupts the function of the TMexCD1-TOprJ1 efflux pump in Klebsiella pneumoniae by interacting with its active residues . This interaction undermines the bacteria’s multidrug resistance, enhancing the efficacy of certain antibiotics .
As a DYRK1A inhibitor, this compound can block the cell cycle, reducing the number of cancer cells in both quiescent and invasive states .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to ameliorate cognition dysfunction by attenuating acetylcholinesterase activity, oxidative stress, and inflammation . This suggests that this compound may influence the cholinergic system and oxidative stress pathways.
Moreover, this compound can disrupt cell membrane integrity and cause metabolic homeostasis imbalance in Klebsiella pneumoniae, indicating its influence on bacterial cell wall synthesis and metabolic pathways .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that this compound undergoes metabolism to form harmalol
Result of Action
The action of this compound leads to several molecular and cellular effects. By inhibiting Histamine N-methyltransferase, it can potentially modulate histamine-mediated responses . Its disruption of the TMexCD1-TOprJ1 efflux pump enhances the efficacy of certain antibiotics against Klebsiella pneumoniae .
In the context of cancer, this compound’s inhibition of DYRK1A can lead to a reduction in the number of cancer cells . Furthermore, this compound has been found to lower aggregation-induced elevation in oxidative stress, slowing intracellular protein aggregation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the plant source of this compound, Peganum harmala, grows in arid areas such as the Middle East and some provinces of China . The growth conditions of the plant may impact the concentration and bioactivity of this compound.
In the context of bacterial infections, the effectiveness of this compound can be influenced by factors such as the presence of other antibiotics and the specific strain of bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Harmaline can be synthesized through several methods. One common synthetic route involves the thermolysis of substituted 4-aryl-3-azidopyridines . Another method includes the oxidation of this compound to harmine, followed by reduction to tetrahydroharmine . The demethylation of harmine also yields harmalol .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as Peganum harmala. The seeds of Peganum harmala contain this compound, which can be extracted using solvents like ethyl acetate and sodium bicarbonate . The extract is then purified to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Harmaline undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of this compound results in the formation of harmine, while reduction yields tetrahydroharmine . This compound can also undergo demethylation to produce harmalol .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Harmine
Reduction: Tetrahydroharmine
Demethylation: Harmalol
Scientific Research Applications
Harmaline has a wide range of scientific research applications:
Comparison with Similar Compounds
Harmalol: A demethylated derivative of this compound with similar biological activities.
Tetrahydroharmine: A reduced form of this compound with distinct pharmacological properties.
This compound’s unique combination of properties makes it a valuable compound for various scientific and medical applications.
Properties
IUPAC Name |
7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7,15H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERZNCLIYCABFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1NC3=C2C=CC(=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Record name | harmaline | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Harmaline | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041038 | |
Record name | Harmaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Harmaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030310 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble in water, alcohol, ether; quite soluble in hot alcohol, dilute acids, Soluble in chloroform, pyridine | |
Record name | SID11533026 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | HARMALINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7645 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Three psychological active principles from the seeds of Peganum harmala L., harmine, harmaline and harmalol, showed vasorelaxant activities in isolated rat thoracic aorta preparations precontracted by phenylephrine or KCl with rank order of relaxation potency of harmine > harmaline > harmalol. The vasorelaxant effects of harmine and harmaline (but not harmalol) were attenuated by endothelium removal or pretreatment with a nitric oxide (NO) synthase Nomega-nitro-L-arginine methyl ester. In cultured rat aortic endothelial cells, harmine and harmaline (but not harmalol) increased NO release, which was dependent on the presence of external Ca2+. In endothelium-denuded preparations, pretreatment of harmine, harmaline or harmalol (3-30 microM) inhibited phenylephrine-induced contractions in a non-competitive manner. Receptor binding assays indicated that all 3 compounds interacted with cardiac alpha1-adrenoceptors with comparable affinities (Ki value around 31 - 36 microM), but only harmine weakly interacted with the cardiac 1,4-dihydropyridine binding site of L-type Ca2+ channels (Ki value of 408 microM). Therefore, the present results suggested that the vasorelaxant effects of harmine and harmaline are attributed to their actions on the endothelial cells to release NO and on the vascular smooth muscles to inhibit the contractions induced by the activation of receptor-linked and voltage-dependent Ca2+ channels. The vasorelaxant effect of harmalol was not endothelium-dependent. | |
Record name | HARMALINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7645 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orthorhombic bipyramidal prisms, tablets from methanol, rhombic octahedra from ethanol | |
CAS No. |
304-21-2 | |
Record name | Harmaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=304-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Harmaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Harmaline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13875 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | harmaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407285 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Harmaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Harmaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HARMALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN58I4TOET | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | HARMALINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7645 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Harmaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030310 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
229-231 °C, 250 - 251 °C | |
Record name | HARMALINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7645 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Harmaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030310 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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